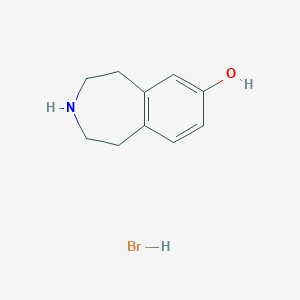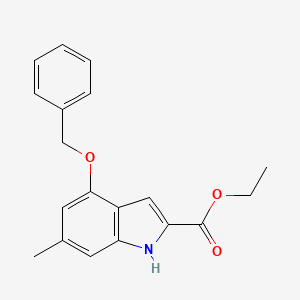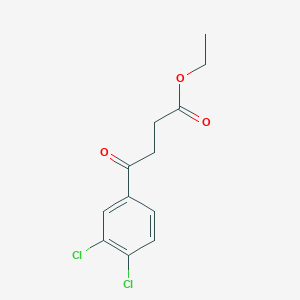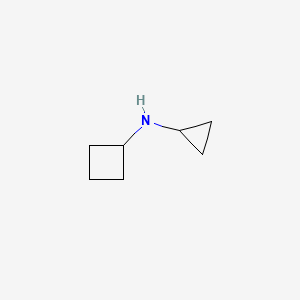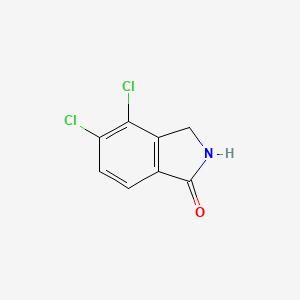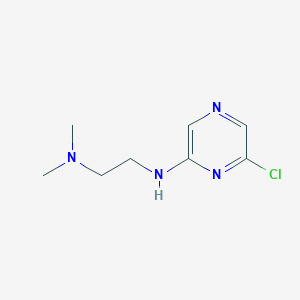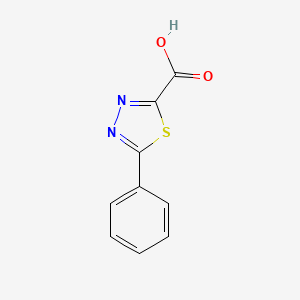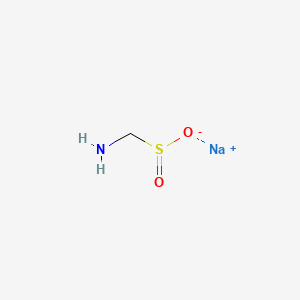
Sodium aminomethanesulphinate
Descripción general
Descripción
Sodium aminomethanesulphinate is an organosulfur compound with the molecular formula CH4NNaO2S. It is a sodium salt of aminomethanesulphinic acid and is known for its versatile applications in organic synthesis and industrial processes. This compound is particularly valued for its role as a sulfonylating, sulfenylating, and sulfinylating agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium aminomethanesulphinate can be synthesized through the reaction of aminomethanesulphinic acid with sodium hydroxide. The reaction typically involves dissolving aminomethanesulphinic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: Sodium aminomethanesulphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Amines, alcohols, and halides.
Major Products:
Sulfonic acids: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides: Formed through substitution reactions with amines.
Aplicaciones Científicas De Investigación
Sodium aminomethanesulphinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfones, and other sulfur-containing compounds.
Biology: Employed in biochemical studies to modify proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium aminomethanesulphinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved include the formation of sulfonyl radicals, which can initiate ring-closing reactions and multicomponent reactions.
Comparación Con Compuestos Similares
- Sodium methanesulphinate
- Sodium ethanesulphinate
- Sodium benzenesulphinate
Comparison: Sodium aminomethanesulphinate is unique due to its aminomethyl group, which imparts distinct reactivity compared to other sulfinates. For instance, sodium methanesulphinate lacks the amino group, making it less versatile in nucleophilic substitution reactions. Sodium benzenesulphinate, on the other hand, has a benzene ring, which influences its reactivity and applications differently.
Propiedades
IUPAC Name |
sodium;aminomethanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO2S.Na/c2-1-5(3)4;/h1-2H2,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOYSONZACYNBD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233106 | |
| Record name | Sodium aminomethanesulphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84195-73-3 | |
| Record name | Sodium aminomethanesulphinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084195733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium aminomethanesulphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium aminomethanesulphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


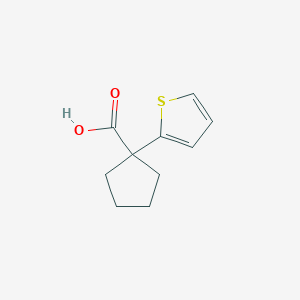
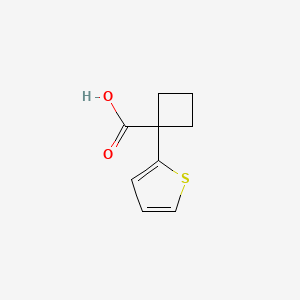
![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)
